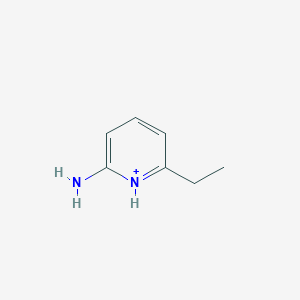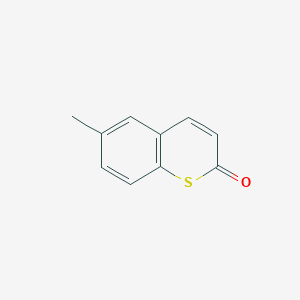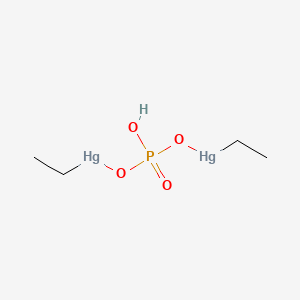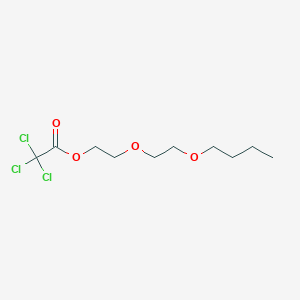
2-(2-Butoxyethoxy)ethyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Butoxyethoxy)ethyl trichloroacetate is an organic compound with the molecular formula C₁₀H₁₇Cl₃O₄. It is a derivative of trichloroacetic acid and is known for its applications in various chemical processes and industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Butoxyethoxy)ethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-(2-butoxyethoxy)ethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Butoxyethoxy)ethyl trichloroacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-(2-butoxyethoxy)ethanol.
Substitution: Various substituted trichloroacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Butoxyethoxy)ethyl trichloroacetate has several applications in scientific research:
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving ester bonds.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Butoxyethoxy)ethyl trichloroacetate involves its interaction with molecular targets through its ester and trichloroacetate groups. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid and 2-(2-butoxyethoxy)ethanol. The trichloroacetate group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Butoxyethoxy)ethyl acetate: Similar in structure but contains an acetate group instead of a trichloroacetate group.
2-(2-Butoxyethoxy)ethanol: The parent alcohol used in the synthesis of 2-(2-Butoxyethoxy)ethyl trichloroacetate.
Uniqueness
This compound is unique due to its trichloroacetate group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it valuable in specific chemical reactions and industrial applications .
Propiedades
Número CAS |
2564-32-1 |
|---|---|
Fórmula molecular |
C10H17Cl3O4 |
Peso molecular |
307.6 g/mol |
Nombre IUPAC |
2-(2-butoxyethoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H17Cl3O4/c1-2-3-4-15-5-6-16-7-8-17-9(14)10(11,12)13/h2-8H2,1H3 |
Clave InChI |
AZPYYJUMRUGYJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


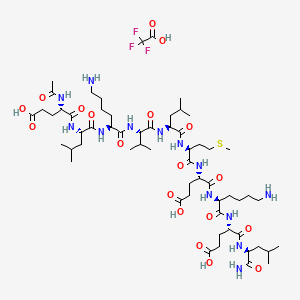

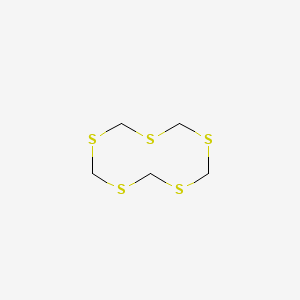
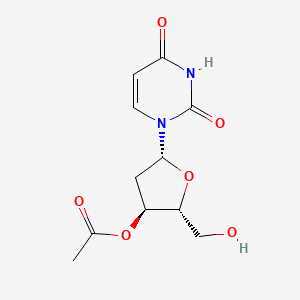
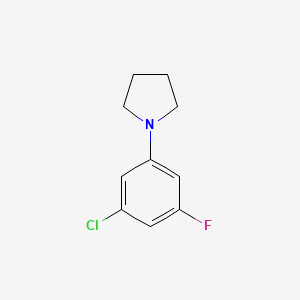
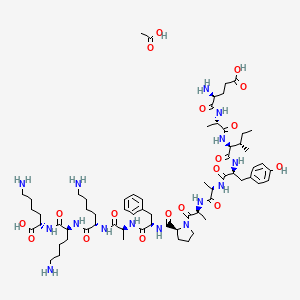
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
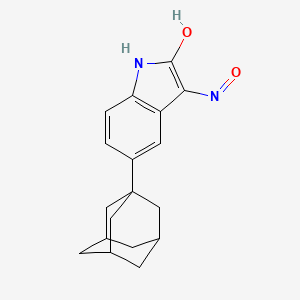
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
